Home > Products > Screening Compounds P16491 > Hydroxymethylbilane
Hydroxymethylbilane - 71861-60-4

Hydroxymethylbilane

Catalog Number: EVT-3198309
CAS Number: 71861-60-4
Molecular Formula: C40H46N4O17
Molecular Weight: 854.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Preuroporphyrinogen is a member of bilanes. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a preuroporphyrinogen(8-).
Hydroxymethylbilane is a natural product found in Homo sapiens with data available.
Source and Classification

Hydroxymethylbilane is classified as a linear tetrapyrrole compound. It is synthesized from porphobilinogen through the action of hydroxymethylbilane synthase, an enzyme that plays a key role in the heme biosynthetic pathway. This pathway is essential for the production of heme in both prokaryotic and eukaryotic organisms . Hydroxymethylbilane is then converted into uroporphyrinogen III by the enzyme uroporphyrinogen III synthetase, marking a significant step in the heme biosynthesis process .

Synthesis Analysis

The synthesis of hydroxymethylbilane occurs via the stepwise condensation of four molecules of porphobilinogen. This reaction is catalyzed by hydroxymethylbilane synthase, which utilizes a dipyrromethane cofactor. The process involves several key steps:

  1. Substrate Binding: Porphobilinogen molecules bind to the active site of hydroxymethylbilane synthase.
  2. Stepwise Addition: Each porphobilinogen unit undergoes condensation to form a linear chain, with specific amino acid residues facilitating this process.
  3. Hydrolysis: The final product, hydroxymethylbilane, is released through hydrolysis of the hexapyrrole chain formed during the reaction .

Molecular dynamics simulations have provided insights into the structural changes that occur during this enzymatic reaction, indicating that thermal fluctuations in the enzyme's structure are critical for substrate recruitment and chain elongation .

Molecular Structure Analysis

Key structural features include:

  • Pyrrole Rings: The four pyrrole units are denoted as rings A, B, C, and D.
  • Covalent Bonds: The formation of covalent bonds between adjacent pyrrole units is crucial for maintaining the integrity of the tetrapyrrole structure.
  • Functional Groups: Hydroxymethyl groups are present at specific positions on the pyrrole rings, influencing the compound's reactivity and interaction with other biomolecules .
Chemical Reactions Analysis

Hydroxymethylbilane participates in several important chemical reactions:

  1. Formation from Porphobilinogen: As previously discussed, it is synthesized from four molecules of porphobilinogen through enzymatic action.
  2. Conversion to Uroporphyrinogen III: Hydroxymethylbilane is further converted into uroporphyrinogen III by uroporphyrinogen III synthetase through cyclization reactions .
  3. Reactivity with Other Compounds: Hydroxymethylbilane can undergo various chemical transformations involving oxidation and reduction reactions, which are significant in metabolic pathways .
Mechanism of Action

The mechanism of action for hydroxymethylbilane synthase involves several critical steps:

  1. Substrate Orientation: The enzyme orients porphobilinogen molecules correctly for effective condensation.
  2. Cofactor Interaction: The dipyrromethane cofactor plays a pivotal role in stabilizing intermediates during the reaction.
  3. Chain Elongation: As each porphobilinogen unit is added, conformational changes within the enzyme facilitate further binding and elongation until hydroxymethylbilane is formed.
  4. Product Release: Once synthesized, hydroxymethylbilane is released from the enzyme through hydrolysis .
Physical and Chemical Properties Analysis

Hydroxymethylbilane exhibits several notable physical and chemical properties:

  • Molecular Formula: C15_{15}H17_{17}N4_{4}O
  • Molecular Weight: Approximately 253.32 g/mol
  • Solubility: Generally soluble in polar solvents due to its hydrophilic functional groups.
  • Stability: Hydroxymethylbilane can be sensitive to light and temperature, affecting its stability and reactivity.

These properties are essential for understanding its behavior in biological systems and potential applications in biotechnology .

Applications

Hydroxymethylbilane has several scientific applications:

  1. Biochemical Research: It serves as an important intermediate in studies related to heme biosynthesis and related disorders such as porphyrias.
  2. Clinical Implications: Understanding its synthesis and metabolism can aid in diagnosing and treating conditions associated with heme deficiency or excess.
  3. Biotechnology: Hydroxymethylbilane may be utilized in synthetic biology approaches aimed at engineering pathways for heme production or modification .
Molecular Enzymology of Hydroxymethylbilane Synthase (HMBS)

Catalytic Mechanism of Tetrapyrrole Polymerization

Hydroxymethylbilane synthase (HMBS), also termed porphobilinogen deaminase (EC 4.3.1.8), catalyzes the stepwise polymerization of four porphobilinogen (PBG) molecules into the linear tetrapyrrole hydroxymethylbilane (HMB). This reaction proceeds through a precisely orchestrated sequence of deaminations and condensations:

  • Initiation: The dipyrromethane (DPM) cofactor covalently linked to Cys261 (human HMBS) acts as the initial acceptor for PBG.
  • Activation: PBG undergoes protonation at its amino group, facilitated by catalytic residue Asp84 (E. coli numbering; Arg26 in humans), triggering ammonia elimination to form an electrophilic azafulvene intermediate [9] [2].
  • Nucleophilic Attack: The deprotonated α-carbon of the DPM cofactor (or growing polypyrrole chain) attacks the azafulvene, forming a methylene bridge (–CH₂–) and extending the chain [9] [4].
  • Rearomatization: Asp84 acts as a general base, abstracting a proton from the newly formed dipyrromethane to restore aromaticity and generate the chain-elongated intermediate [9].

This cycle repeats four times. Quantum mechanical calculations identify PBG deamination as the rate-limiting step, with energy barriers of ~20 kcal/mol [2]. The final hexapyrrole intermediate undergoes autocatalytic hydrolysis between rings D and E (the cofactor being rings E and F), releasing HMB and regenerating the DPM cofactor [3] [1].

Table 1: Key Steps in HMBS Catalytic Cycle

StepChemical ProcessKey Catalytic ResiduesIntermediate Formed
1. Substrate BindingPBG docks at active siteArg26, Arg173, Ser28, Asp99ES (Enzyme-Substrate complex)
2. DeaminationNH₃ elimination from PBGAsp84 (E. coli)/Arg26 (Human)Azafulvene intermediate
3. CondensationNucleophilic attack by cofactor/polymer chainAsp84 stabilizationMethyl-linked dipyrrole
4. DeprotonationRearomatization of pyrrole ringAsp84Extended polypyrrole chain
5. HydrolysisCleavage of hexapyrroleWater nucleophileHydroxymethylbilane (HMB)

Structural Dynamics of Substrate-Binding Sites

Crystallographic studies reveal HMBS possesses a single, conserved substrate-binding site accommodating all four PBG additions. This site, located at the domain 1-2 interface, comprises residues Arg26, Ser28, Gln34, Asp99, and Arg173 (human HMBS). Key interactions include:

  • PBG Propionate Group: Forms salt bridges with Arg173 [3].
  • PBG Acetate Group: Hydrogen-bonds with Arg26 and Ser28 [3].
  • PBG Aminomethyl Group & Pyrrole Nitrogen: Interact with Gln34 and Asp99, respectively [3].

Molecular dynamics simulations demonstrate that PBG binding induces localized tightening of the active site loop (residues 56-76), optimizing the positioning of catalytic residues. Crucially, the binding site architecture remains essentially unchanged throughout the polymerization process. The growing oligopyrrole chain translocates minimally during elongation, with the substrate site accommodating each incoming PBG molecule in an identical orientation relative to the chain terminus [3] [10]. This single-site mechanism is supported by noncompetitive inhibition kinetics observed with substrate analogs like 2-iodoporphobilinogen (2-I-PBG, Ki = 5.4 µM), which occupies the binding site regardless of chain length [3].

Role of the Dipyrromethane Cofactor in Chain Elongation

The dipyrromethane (DPM) cofactor (2-[3-(2-carboxyethyl)-4-(carboxymethyl)-5-methyl-1H-pyrrol-2-yl]methyl-3-(2-carboxyethyl)-4-(carboxymethyl)-1H-pyrrole-5-propanoic acid) is covalently attached via a thioether linkage to a conserved cysteine residue (Cys261 in humans, Cys242 in E. coli). Its functions are indispensable:

  • Primer for Polymerization: The free α-position of the distal pyrrole ring (Ring F) serves as the initial nucleophile attacking the first PBG-derived azafulvene [4] [7].
  • Electrostatic Stabilization: The carboxylate groups of the DPM interact with basic residues (Arg131, Arg132, Lys83, Arg149, Arg155 - E. coli numbering), stabilizing developing charges during catalysis and maintaining the cofactor in the optimal conformation [9].
  • Chain Handling: As the polypyrrole chain elongates (forming ES2: DPM + 2 PBG = tetrapyrrole; ES3: DPM + 3 PBG = pentapyrrole; ES4: DPM + 4 PBG = hexapyrrole), the cofactor acts as a stable anchor. The cofactor-binding loop (residues 240-260) undergoes subtle conformational shifts to accommodate the growing chain within the active site cleft [3] [6].

The cofactor is regenerated upon HMB release, enabling multiple catalytic turnovers. Its biosynthesis involves the initial enzymatic condensation of two PBG molecules onto the apoenzyme cysteine, forming the permanent DPM cofactor [4] [9].

Conformational Shifts During Oligopyrrole Assembly

HMBS undergoes specific, localized conformational changes during the catalytic cycle, primarily involving loop dynamics rather than large domain movements:

  • Lid Loop (Residues 56-76): Exhibits "open" (substrate accessible) and "closed" (active site shielded) states. Molecular dynamics (MD) simulations show increased lid loop flexibility upon transition from the DPM stage to the P4M (tetrapyrrole) stage, facilitating substrate entry and product release [10] [3].
  • Cofactor-Binding Loop (Residues 240-260): Interacts directly with the DPM and the growing chain. Network analysis of MD trajectories reveals increased fluctuation in this loop during the P5M (pentapyrrole) to P6M (hexapyrrole) transition, coinciding with the steric demands of the nearly complete hexapyrrole chain [10].
  • Domain Flexibility: While the three-domain core structure remains stable, hinge motions between domains 1 and 2 modulate access to the active site cleft. These motions are influenced by the charge and bulk of the oligopyrrole intermediates [6] [10].

These conformational shifts are essential for substrate recruitment, precise positioning of the chain terminus for the next condensation, and final HMB release. Persistent interaction clusters identified via network analysis maintain overall structural integrity, while dynamic clusters centered around the active site loop facilitate catalysis [10].

Inhibitor Interactions and Allosteric Regulation

HMBS inhibition and its link to Acute Intermittent Porphyria (AIP) provide insights into its regulation:

Table 2: Key HMBS Inhibitors and Mutations

Inhibitor/MutationTypeMechanism/EffectReference
2-Iodo-PBGSubstrate analogNoncompetitive inhibition (Ki = 5.4 µM); binds active site, mimics PBG but halts chain elongation [3]
2-Bromo-PBGSubstrate analogCovalently attaches to cofactor, blocks polymerization [3]
6-Methyl-PBGSubstrate analogMixed-type inhibition (Ki = 3 µM); covalently incorporates into chain [3]
R26HMissense mutationImpairs PBG protonation/deamination; catalytic deficiency [8] [2]
R173QMissense mutationDisrupts PBG propionate binding; reduces substrate affinity & polymerization efficiency [8] [3]
D61YMissense mutationCatalytic deficiency, likely affects active site stability [8]
Y46XNonsense mutationTruncated protein; loss of functional enzyme [8]
  • Mechanism-Based Inhibitors: Analogs like 2-I-PBG and 2-bromo-PBG bind the substrate site, exploiting the catalytic mechanism to form non-productive complexes. Crystallography shows 2-I-PBG binding mimics PBG, engaging Arg26, Ser28, Gln34, Asp99, and Arg173 [3]. Its iodine sterically hinders nucleophilic attack or prevents deamination.
  • Allosteric Effects: While no classical allosteric site is defined, mutations distant from the active site (e.g., G111R, R225X) cause AIP. Network analyses suggest these mutations disrupt communication pathways connecting them to the catalytic center via persistent interaction clusters involving hydrophobic cores or β-sheet structures. For instance, R225X truncates domain 3, destabilizing the cofactor attachment site [10] [8].
  • Pathological Mutations: Over 400 HMBS mutations cause AIP. Active site mutations (e.g., R26H, R173Q) directly impair catalysis or substrate binding. Non-active site mutations often reduce protein stability or perturb the conformational dynamics essential for lid loop movement or cofactor handling [8] [6].

Properties

CAS Number

71861-60-4

Product Name

Hydroxymethylbilane

IUPAC Name

3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-(hydroxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C40H46N4O17

Molecular Weight

854.8 g/mol

InChI

InChI=1S/C40H46N4O17/c45-17-32-25(12-40(60)61)21(4-8-36(52)53)29(44-32)15-31-24(11-39(58)59)20(3-7-35(50)51)28(43-31)14-30-23(10-38(56)57)19(2-6-34(48)49)27(42-30)13-26-22(9-37(54)55)18(16-41-26)1-5-33(46)47/h16,41-45H,1-15,17H2,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)

InChI Key

VODXFESWZOBNHB-UHFFFAOYSA-N

SMILES

C1=C(C(=C(N1)CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CO)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O

Canonical SMILES

C1=C(C(=C(N1)CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC(=O)O)CO)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.